(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine is a chemical compound characterized by the presence of a phenyl group substituted with a 4-chloro-3-fluorophenoxy moiety and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine typically involves the reaction of 2-(4-chloro-3-fluorophenoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of enzymatic activity or modulation of signaling pathways. The phenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-fluorophenoxy)acetic acid
- 2-(4-chloro-3-fluorophenoxy)benzaldehyde
- 4-chloro-3-fluorophenol
Uniqueness
(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine is unique due to the presence of both the hydroxylamine and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C13H9ClFNO2 |
---|---|
Molecular Weight |
265.67 g/mol |
IUPAC Name |
(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9ClFNO2/c14-11-6-5-10(7-12(11)15)18-13-4-2-1-3-9(13)8-16-17/h1-8,17H/b16-8+ |
InChI Key |
VGQLDYWJGIQJRP-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)OC2=CC(=C(C=C2)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.